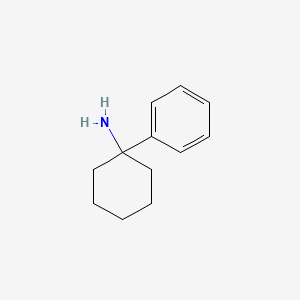

1-Phenylcyclohexylamine

概述

描述

1-苯基环己胺是一种有机化合物,属于芳烷基胺类。其特征在于具有一个环己胺结构,环己烷环上连接着一个苯基。

准备方法

化学反应分析

1-苯基环己胺会发生多种化学反应,包括:

氧化: 该化合物可以用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂氧化,形成 1-苯基环己酮。

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化通常生成酮,而还原则导致胺的形成 。

科学研究应用

Pharmacological Applications

-

Anticonvulsant Activity

- Research has demonstrated that 1-phenylcyclohexylamine and its analogs exhibit anticonvulsant properties. In a study involving various derivatives, several compounds showed protective effects against seizures in the mouse maximal electroshock (MES) test, with effective doses ranging from 5 to 41 mg/kg . The study indicated a moderate correlation between the anticonvulsant activity and the binding affinity for PCP receptor sites in rat brain membranes.

- NMDA Receptor Antagonism

-

Pharmacokinetics

- A pharmacokinetic study on phenylcyclohexylamine and its analogs revealed insights into their metabolic pathways. The research employed compartmental models to analyze the metabolism of these compounds in vivo, providing estimates for clearance rates and distribution volumes . Such data are crucial for understanding the therapeutic window and safety profiles of these compounds.

Toxicological Studies

- Toxicity Assessment

-

Drug Abuse Potential

- Given its structural similarity to PCP, this compound has been identified in illicit drug samples, raising concerns about its abuse potential. Analytical techniques such as NMR and mass spectrometry have been employed to detect this compound in street drugs, underscoring its relevance in forensic toxicology .

Analytical Applications

- Identification in Drug Samples

- Research on Antibodies

Case Studies

作用机制

1-苯基环己胺的作用机制涉及其与中枢神经系统中的 NMDA 受体的相互作用。 它作为非竞争性拮抗剂起作用,阻断受体并抑制谷氨酸的兴奋性作用 。 这种相互作用可导致多种药理学作用,包括抗惊厥和镇痛作用 。

相似化合物的比较

1-苯基环己胺类似于其他芳烷基胺,如苯环己哌啶 (PCP) 及其类似物。 它在特定的结构和药理学特征方面是独特的 。 类似化合物包括:

苯环己哌啶 (PCP): 以其强大的 NMDA 受体拮抗作用和精神活性作用而闻名。

1-苯基环戊胺: 另一种具有抗惊厥作用的类似物。

1-(3-氟苯基)环己胺: 一种氟化的类似物,具有类似的药理学作用。

生物活性

1-Phenylcyclohexylamine, also known as PCA or IEM-1921, is a compound with notable biological activities, particularly as an NMDA receptor antagonist. This article explores its pharmacological properties, including its anticonvulsant effects, potential for abuse, and mechanisms of action.

Chemical Structure and Derivatives

This compound is a derivative of phencyclidine (PCP), characterized by a cyclohexyl ring attached to a phenyl group. Its structural modifications can significantly influence its biological activity. For example, variations like N-ethyl-1-phenylcyclohexylamine have been identified in illicit drug samples, indicating the compound's relevance in both therapeutic and recreational contexts .

This compound exhibits its anticonvulsant properties primarily through NMDA receptor antagonism. NMDA receptors are crucial in mediating excitatory neurotransmission in the central nervous system, and their overstimulation is linked to various seizure disorders. Studies have shown that PCA can effectively reduce seizure duration and severity in animal models .

Research Findings

A significant study compared the efficacy of PCA with other NMDA antagonists like memantine in a pentylenetetrazole (PTZ) model of seizures. Results indicated that PCA was more effective than memantine at the same dosage (5 mg/kg), reducing convulsion duration by 82% compared to 37% for memantine . Additionally, PCA demonstrated neuroprotective effects by preventing neuronal damage typically induced by excessive glutamate activity.

| Compound | Dose (mg/kg) | Reduction in Convulsion Duration (%) |

|---|---|---|

| This compound | 5 | 82 |

| Memantine | 5 | 37 |

Abuse Potential

The recreational use of PCA has raised concerns regarding its abuse potential. Studies employing conditioned-place preference (CPP) and self-administration paradigms in rodents have demonstrated that PCA can induce rewarding effects similar to other NMDA antagonists like PCP and ketamine . The compound's ability to alter dopamine signaling pathways further supports its potential for abuse.

Neurochemical Effects

Research indicates that PCA affects dopamine levels and alters the expression of related proteins such as tyrosine hydroxylase and dopamine receptors in key brain regions like the ventral tegmental area (VTA) and nucleus accumbens (NAc). These changes are associated with the reinforcing properties of the drug .

Comparative Studies with Analogues

Various analogues of this compound have been synthesized to explore their biological activities. A study evaluated thirty-eight analogues for their anticonvulsant properties using the mouse maximal electroshock seizure test. Many analogues showed protective effects against seizures while also causing motor toxicity, suggesting a trade-off between efficacy and safety .

属性

IUPAC Name |

1-phenylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGZGRPPQZUQUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1934-71-0 (hydrochloride) | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30176449 | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2201-24-3 | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2201-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002201243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Phenylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PHENYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBO2D49I2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。